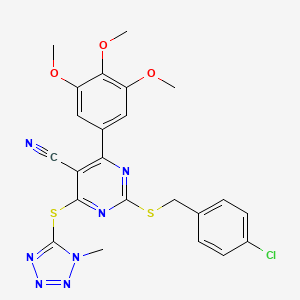

Dcn1-ubc12-IN-2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

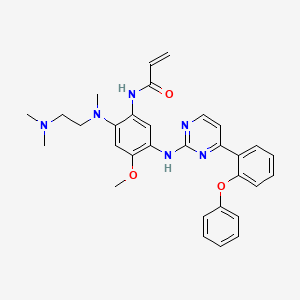

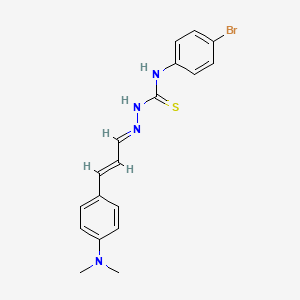

Dcn1-ubc12-IN-2 is a small-molecule inhibitor that targets the interaction between defective in cullin neddylation 1 (DCN1) and ubiquitin-conjugating enzyme 12 (UBC12). This interaction is crucial for the neddylation process, a post-translational modification that regulates the activity of cullin-RING ligases (CRLs). By inhibiting this interaction, this compound can modulate the neddylation pathway, making it a promising candidate for cancer therapy and other diseases where neddylation plays a critical role .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Dcn1-ubc12-IN-2 involves several steps, starting with the preparation of key intermediates. The process typically includes:

Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core scaffold of the compound.

Functional group modifications: Various functional groups are introduced or modified to enhance the compound’s activity and selectivity.

Purification and characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods like NMR and mass spectrometry

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, using large-scale reactors, and ensuring consistent quality and yield through rigorous quality control measures .

Analyse Des Réactions Chimiques

Types of Reactions: Dcn1-ubc12-IN-2 primarily undergoes:

Substitution reactions: Where specific functional groups are replaced with others to modify the compound’s properties.

Oxidation and reduction reactions: These reactions can alter the oxidation state of the compound, affecting its reactivity and stability

Common Reagents and Conditions:

Substitution reactions: Often involve reagents like halides or nucleophiles under conditions such as reflux or room temperature.

Oxidation reactions: Typically use oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction reactions: Commonly employ reducing agents like sodium borohydride or lithium aluminum hydride

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .

Applications De Recherche Scientifique

Dcn1-ubc12-IN-2 has several scientific research applications, including:

Chemistry: Used as a tool to study the neddylation pathway and its role in cellular processes.

Biology: Helps in understanding the regulation of protein degradation and the role of neddylation in various biological functions.

Medicine: Investigated for its potential in cancer therapy by targeting the neddylation pathway, which is often dysregulated in cancer cells.

Mécanisme D'action

Dcn1-ubc12-IN-2 exerts its effects by inhibiting the interaction between DCN1 and UBC12. This inhibition disrupts the neddylation process, preventing the activation of cullin-RING ligases. The compound binds to the binding pocket of DCN1, blocking the acetylated N-terminus of UBC12 from interacting with DCN1. This selective inhibition leads to the accumulation of CRL substrates, affecting various cellular processes .

Comparaison Avec Des Composés Similaires

MLN4924: Another inhibitor targeting the neddylation pathway, but it inhibits NEDD8-activating enzyme (NAE) rather than the DCN1-UBC12 interaction.

WS-383 and DC-2: These compounds also inhibit the DCN1-UBC12 interaction but may have different potency and selectivity profiles

Uniqueness of Dcn1-ubc12-IN-2: this compound is unique in its specific targeting of the DCN1-UBC12 interaction, making it a valuable tool for selectively modulating the neddylation of specific CRL members. This specificity can lead to fewer off-target effects and a better therapeutic profile compared to other inhibitors .

Propriétés

Formule moléculaire |

C23H20ClN7O3S2 |

|---|---|

Poids moléculaire |

542.0 g/mol |

Nom IUPAC |

2-[(4-chlorophenyl)methylsulfanyl]-4-(1-methyltetrazol-5-yl)sulfanyl-6-(3,4,5-trimethoxyphenyl)pyrimidine-5-carbonitrile |

InChI |

InChI=1S/C23H20ClN7O3S2/c1-31-23(28-29-30-31)36-21-16(11-25)19(14-9-17(32-2)20(34-4)18(10-14)33-3)26-22(27-21)35-12-13-5-7-15(24)8-6-13/h5-10H,12H2,1-4H3 |

Clé InChI |

ZKZPHQPTGZBOHB-UHFFFAOYSA-N |

SMILES canonique |

CN1C(=NN=N1)SC2=NC(=NC(=C2C#N)C3=CC(=C(C(=C3)OC)OC)OC)SCC4=CC=C(C=C4)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(1S)-1-carboxy-5-[[4-[2-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid;hydrochloride](/img/structure/B12413680.png)

![ethyl (3R)-1-[4-(diethylsulfamoyl)phenyl]sulfonylpiperidine-3-carboxylate](/img/structure/B12413686.png)